Isophosphamide
Overview
Description
Isophosphamide is a chemical compound known for its significant applications in various fields, including medicine and industry. This compound is characterized by its unique structure, which includes a tetrahydro-2H-1,3,2-oxazaphosphorin ring and two chloroethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isophosphamide typically involves the reaction of 2-chloroethylamine hydrochloride with phosphorus oxychloride, followed by cyclization with ethylene glycol. The reaction conditions often require controlled temperatures and the presence of a base to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production with enhanced safety measures and efficiency.
Chemical Reactions Analysis
Types of Reactions
Isophosphamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxides.
Reduction: Reduction reactions can convert it into its corresponding amine derivatives.
Substitution: The chloroethyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various oxides, amines, and substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Isophosphamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: It has been investigated for its potential use in chemotherapy due to its ability to interfere with DNA replication.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Isophosphamide involves its interaction with DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This action makes it a potential candidate for use in chemotherapy. The molecular targets include DNA and various enzymes involved in DNA repair pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclophosphamide: Another oxazaphosphorin compound used in chemotherapy.
Ifosfamide: Similar in structure and function to cyclophosphamide.
Melphalan: An alkylating agent with similar DNA cross-linking properties.
Uniqueness
Isophosphamide is unique due to its specific structure, which provides distinct reactivity and biological activity compared to other similar compounds. Its ability to form stable DNA cross-links makes it particularly effective in inhibiting cellular replication.
Properties
IUPAC Name |
(2S)-N,3-bis(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15Cl2N2O2P/c8-2-4-10-14(12)11(6-3-9)5-1-7-13-14/h1-7H2,(H,10,12)/t14-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMGKSMUEGBAAB-AWEZNQCLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(P(=O)(OC1)NCCCl)CCCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([P@@](=O)(OC1)NCCCl)CCCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N2O2P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00904670 | |
Record name | (-)-Ifosfamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00904670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66849-33-0 | |
Record name | (-)-Ifosfamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66849-33-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (-)-Ifosfamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066849330 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (-)-Ifosfamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00904670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IFOSFAMIDE, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ASK271XXC2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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